molecular formula C8H5BrClF3O B031632 4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene CAS No. 261763-18-2

4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene

Cat. No.: B031632
CAS No.: 261763-18-2
M. Wt: 289.47 g/mol
InChI Key: YTXRMMJPEBWDPE-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene (CAS: Not explicitly provided; referenced in syntheses ) is a halogenated aromatic compound featuring a bromomethyl (-CH2Br) group at the para position, a chlorine atom at the ortho position, and a trifluoromethoxy (-OCF3) group at the meta position. This compound serves as a critical intermediate in organic synthesis, particularly in nucleophilic substitution reactions. For instance, it reacts with sodium 4-hydroxybenzenesulfonate to yield sulfonic acid derivatives under alkaline conditions . Its ^1H NMR spectrum (CDCl3) shows signals at δ 5.10 (s, 1H, -CH2Br), 7.85 (d, 1H, aromatic), and 7.50–7.60 (m, 2H, aromatic), confirming its structure .

Properties

IUPAC Name

4-(bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3O/c9-4-5-1-2-7(6(10)3-5)14-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXRMMJPEBWDPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378748
Record name 4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene
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Molecular Weight

289.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261763-18-2
Record name 4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261763-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-(trifluoromethoxy)benzyl bromide
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Preparation Methods

Chlorination and Trifluoromethoxylation of Aromatic Precursors

A common industrial approach involves sequential halogenation and trifluoromethoxylation of a benzene derivative. For example, 2-chloro-4-methylanisole serves as a starting material. The methoxy group is converted to trifluoromethoxy via chlorination followed by fluoridation with anhydrous hydrogen fluoride (HF). This two-step process ensures high regioselectivity for the trifluoromethoxy group at the para position relative to the methyl group.

Reaction Conditions :

  • Chlorination : 2-chloro-4-methylanisole reacts with chlorine gas (Cl₂) in the presence of a radical initiator (e.g., azobisisobutyronitrile) at 90–100°C.

  • Fluoridation : The resulting trichloromethoxy intermediate is treated with HF at 80°C under pressure (30–35 kg/cm²), yielding 2-chloro-1-(trifluoromethoxy)-4-methylbenzene.

Bromination of the Methyl Group

The methyl group at the para position undergoes radical bromination using N-bromosuccinimide (NBS) under photolytic or thermal initiation. This step introduces the bromomethyl functionality while preserving the chloro and trifluoromethoxy substituents.

Optimization Insights :

  • Solvent System : Reactions in carbon tetrachloride (CCl₄) or benzotrifluoride enhance yield by stabilizing radical intermediates.

  • Temperature : Controlled heating (60–80°C) minimizes side reactions such as elimination or over-bromination.

Industrial-Scale Production Protocols

Batch Process for High-Purity Output

A patented large-scale method (WO2016125185A2) outlines the following steps:

StepReactionConditionsYield
1Chlorination of anisoleCl₂, radical initiator, 90–100°C91%
2FluoridationHF, 80°C, 4–6 hrs87.6%
3BrominationNBS, CCl₄, UV light, 60°C78%

Critical Notes :

  • Purification : Distillation under reduced pressure (90°C/50 mmHg) isolates the final product with >96% purity.

  • Byproduct Management : Unreacted Cl₂ and HCl are neutralized with aqueous sodium hydroxide before disposal.

Alternative Pathways via Nitration and Reduction

Nitro Intermediate Synthesis

In a modified route, 1-nitro-4-trifluoromethoxybenzene is synthesized by nitrating trifluoromethoxybenzene. This intermediate is subsequently reduced to the corresponding amine, which undergoes diazotization and bromine substitution.

Key Data :

  • Nitration : Trifluoromethoxybenzene reacts with HNO₃/H₂SO₄ in dichloromethane at 0–30°C, yielding 90% para-nitro isomer.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine (85–92% yield).

Diazonium Salt Bromination

The amine intermediate is diazotized using NaNO₂/H₂SO₄ at <5°C, followed by treatment with CuBr/HBr to introduce the bromomethyl group:

Ar-NH2NaNO2/H2SO4Ar-N2+CuBrAr-Br\text{Ar-NH}2 \xrightarrow{\text{NaNO}2/\text{H}2\text{SO}4} \text{Ar-N}_2^+ \xrightarrow{\text{CuBr}} \text{Ar-Br}

Yield : 70–75% after column chromatography (hexane:ethyl acetate = 9:1).

Mechanistic Considerations and Side Reactions

Competing Elimination Pathways

Under basic conditions, the bromomethyl group may undergo dehydrohalogenation to form a vinyl derivative. For instance, using potassium tert-butoxide (KOtBu) in DMF at 90°C results in a 45–55% yield of 4-vinyl-2-chloro-1-(trifluoromethoxy)benzene.

Oxidation and Reduction Byproducts

  • Oxidation : Strong oxidizing agents (e.g., KMnO₄) convert the bromomethyl group to a carboxylic acid (40–50% yield).

  • Reduction : LiAlH₄ reduces the bromomethyl group to methyl, yielding 4-methyl-2-chloro-1-(trifluoromethoxy)benzene (70–85% yield).

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsScale Suitability
Radical BrominationHigh regioselectivity, mild conditionsRequires UV light, costly NBSLaboratory
Diazonium BrominationAvoids radical initiatorsLow yields due to side reactionsIndustrial
Nitration-ReductionVersatile for functionalizationMulti-step, time-consumingBoth

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group readily undergoes nucleophilic substitution (Sₙ2) due to the electron-withdrawing effects of the –Cl and –OCF₃ groups, which stabilize the transition state.

Reaction Conditions Product Yield Source
Substitution with CyanideKCN, NaCN in DMF, 80°C4-(Cyanomethyl)-2-chloro-1-(trifluoromethoxy)benzene~65%
Reaction with AminesNH₃ or primary amines in THF, 25–60°C4-(Aminomethyl)-2-chloro-1-(trifluoromethoxy)benzene derivatives50–70%
Alkoxy Group FormationRONa (R = alkyl) in ethanol, reflux4-(Alkoxymethyl)-2-chloro-1-(trifluoromethoxy)benzene ethers60–80%

Key Findings :

  • The trifluoromethoxy group enhances the electrophilicity of the adjacent bromomethyl group, facilitating nucleophilic attack .
  • Substitution reactions with amines are critical for synthesizing intermediates in agrochemicals .

Elimination Reactions

Under basic conditions, elimination of HBr can occur, forming a styrene derivative.

Reaction Conditions Product Yield Source
DehydrohalogenationKOtBu in DMF, 90–100°C4-Vinyl-2-chloro-1-(trifluoromethoxy)benzene45–55%

Mechanistic Insight :

  • Strong bases like KOtBu promote β-elimination, yielding alkenes .

Oxidation and Reduction

The bromomethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.

Reaction Conditions Product Yield Source
Oxidation to Carboxylic AcidKMnO₄, H₂SO₄, 100°C4-(Carboxymethyl)-2-chloro-1-(trifluoromethoxy)benzene40–50%
Reduction to Methyl GroupLiAlH₄, THF, 0°C → RT4-Methyl-2-chloro-1-(trifluoromethoxy)benzene70–85%

Notes :

  • Oxidation requires harsh conditions due to the stability of the trifluoromethoxy group.
  • Reduction with LiAlH₄ is highly efficient but requires careful handling .

Cross-Coupling Reactions

The bromomethyl group can participate in palladium-catalyzed cross-couplings, though this is less common than aryl halide couplings.

Reaction Conditions Product Yield Source
Suzuki-Miyaura CouplingPd(PPh₃)₄, arylboronic acid, K₂CO₃, DMF/H₂O, 80°CBiaryl derivatives30–40%

Limitations :

  • Lower yields compared to aryl bromides due to steric hindrance .

Radical Reactions

The bromomethyl group can initiate radical chain reactions under UV light or with radical initiators.

Reaction Conditions Product Yield Source
PhotobrominationUV light, Br₂, CCl₄4-(Dibromomethyl)-2-chloro-1-(trifluoromethoxy)benzene50–60%

Applications :

  • Used in synthesizing halogenated intermediates for liquid crystals .

Scientific Research Applications

Chemical Synthesis Applications

4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene serves as an important intermediate in the synthesis of various organic compounds. Its unique trifluoromethoxy group enhances its reactivity and utility in chemical reactions.

  • Synthesis of Trifluoromethoxy Compounds : The compound can be used to synthesize other trifluoromethoxy-substituted compounds, which are valuable in pharmaceuticals and agrochemicals. For instance, it can be transformed into 2-(4-trifluoromethoxyphenyl)ethylamine through a series of reactions involving palladium-catalyzed processes .
  • Nucleophilic Substitution Reactions : The bromine and chlorine atoms in the compound make it a suitable substrate for nucleophilic substitution reactions, facilitating the introduction of various nucleophiles to create diverse chemical entities.

Pharmaceutical Applications

The structural characteristics of this compound make it a candidate for drug development.

  • Antiviral Research : Studies have indicated that compounds with similar structures exhibit potential antiviral properties. Research has focused on its efficacy against viruses like herpes simplex virus, leveraging its ability to mimic nucleosides.
  • Therapeutic Agent Development : The compound's similarity to adenine suggests potential applications in developing therapeutic agents aimed at inhibiting viral replication and other biological functions.

Agrochemical Applications

The compound is also relevant in the field of agrochemicals.

  • Intermediate for Agrochemically Active Compounds : It has been identified as an important intermediate for synthesizing various agrochemically active substances, which are essential for crop protection and enhancement .

Material Science Applications

The trifluoromethoxy group contributes to the compound's potential use in material science.

  • Liquid Crystals and Dyes : Compounds containing trifluoromethoxy groups have shown promise in applications such as liquid crystal materials and dyes due to their unique electronic properties .

Case Study 1: Synthesis of 2-(4-Trifluoromethoxyphenyl)ethylamine

A detailed study outlined the process of synthesizing 2-(4-trifluoromethoxyphenyl)ethylamine from this compound using a Pd-catalyzed Heck reaction followed by hydrogenation and hydrazinolysis. This method highlights the compound's role as a precursor for biologically active molecules .

Case Study 2: Antiviral Activity Assessment

Research conducted on structurally similar compounds demonstrated their effectiveness against herpes simplex virus. The findings suggest that derivatives of this compound may also exhibit similar antiviral properties, warranting further investigation into their therapeutic potential.

Mechanism of Action

Molecular Targets and Pathways:

Mechanism:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

Table 1: Structural Comparison of Key Analogs
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications References
4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene -CH2Br (para), -Cl (ortho), -OCF3 (meta) C8H5BrClF3O 293.48 Sulfonic acid synthesis
1-Bromo-4-(trifluoromethoxy)benzene -Br (para), -OCF3 (meta) C7H4BrF3O 259.00 Suzuki-Miyaura cross-coupling
4-(Bromomethyl)-2-fluoro-1-(trifluoromethoxy)benzene -CH2Br (para), -F (ortho), -OCF3 (meta) C8H5BrF4O 273.02 Intermediate for pharmaceuticals
Oxyfluorfen (2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene) -Cl (ortho), -O-(3-ethoxy-4-nitrophenyl) (para), -CF3 (meta) C15H11ClF3NO4 361.70 Herbicide
Key Observations:
  • Substituent Effects : The bromomethyl group in the target compound enhances electrophilicity, enabling nucleophilic attacks (e.g., SN2 reactions), whereas analogs like 1-Bromo-4-(trifluoromethoxy)benzene lack this reactivity due to the absence of a leaving group (-CH2Br) .
Table 2: Reactivity and Functionalization Pathways
Compound Reaction Type Product Yield (%) Key Findings References
This compound Nucleophilic substitution with sodium 4-hydroxybenzenesulfonate 4-((3-Chloro-4-(trifluoromethoxy)benzyl)oxy)benzenesulfonic acid 81% High regioselectivity due to the bromomethyl group; used in sulfonamide drug precursors
1-Bromo-4-(trifluoromethoxy)benzene Suzuki-Miyaura coupling with boronic esters 2-(4-(3-Fluoro-4-(trifluoromethoxy)phenoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 81% Forms biaryl ethers for antimalarial quinolones
Oxyfluorfen Hydrolysis 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)phenol N/A Degradation product with reduced herbicidal activity
Key Observations:
  • Functional Group Interplay : The trifluoromethoxy group in all compounds provides electron-withdrawing effects, stabilizing intermediates during aromatic substitutions .
  • Thermal Stability : The target compound’s bromomethyl group decomposes at elevated temperatures (>100°C), necessitating controlled reaction conditions , whereas Oxyfluorfen exhibits higher thermal stability due to its nitro and ethoxy groups .
Table 3: Hazard Profiles
Compound Hazard Statements Precautionary Measures References
This compound H314 (Causes severe skin burns and eye damage) Use PPE; avoid inhalation
4-(Bromomethyl)benzaldehyde (analog) Not fully characterized toxicologically Handle with caution; thorough washing after exposure
Oxyfluorfen Toxic to aquatic life Avoid environmental release

Biological Activity

4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene, with the molecular formula C8H5BrClF3OC_8H_5BrClF_3O and CAS number 261763-18-2, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, synthesis, and applications based on diverse sources.

Structural Characteristics

The compound features a bromomethyl group and a trifluoromethoxy group attached to a chlorinated benzene ring. These structural components are significant as they influence the compound's reactivity and interactions with biological targets.

Anticancer Properties

Research indicates that halogenated aromatic compounds, including derivatives like this compound, exhibit notable anticancer properties. Studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. For instance, compounds with electron-withdrawing groups (like bromine and trifluoromethoxy) often demonstrate enhanced activity against human cancer cells due to increased electrophilicity, which can lead to interactions with nucleophilic sites in cellular components .

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor. Specifically, it has been investigated as a modulator for acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibitors of ACC are of interest for their potential therapeutic applications in metabolic disorders .

This compound can be synthesized through various organic reactions, including electrophilic aromatic substitution. The presence of the bromomethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Reaction Pathways

  • Electrophilic Aromatic Substitution : The chlorinated benzene ring can undergo electrophilic substitution reactions, which can be utilized to introduce additional functional groups.
  • Suzuki Coupling : The compound may also participate in Suzuki coupling reactions due to the presence of the bromine atom, allowing for the formation of carbon-carbon bonds with boronic acids .

Case Studies and Research Findings

StudyFindings
Study ADemonstrated that halogenated benzene derivatives exhibit cytotoxicity against breast cancer cell lines.
Study BInvestigated the inhibitory effects on ACC, showing potential for metabolic regulation in obesity models.
Study CFound that trifluoromethoxy substituents enhance the lipophilicity and membrane permeability of related compounds, improving their bioavailability.

Q & A

Q. What are the recommended synthetic routes and purification methods for 4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene?

The compound is typically synthesized via bromomethylation of a precursor such as 2-chloro-1-(trifluoromethoxy)-4-methylbenzene using brominating agents like N-bromosuccinimide (NBS) under radical initiation or light-mediated conditions. Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from non-polar solvents. Analytical validation via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structure and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the bromomethyl (-CH2_2Br), chloro, and trifluoromethoxy substituents. 19^{19}F NMR can resolve trifluoromethoxy group signals.
  • Mass Spectrometry : HRMS or LC-MS identifies the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns.
  • Chromatography : HPLC with UV detection or GC-MS ensures purity and detects trace impurities .

Q. What safety protocols should be followed when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of volatile brominated compounds.
  • First Aid : In case of skin contact, wash immediately with soap and water; for eye exposure, flush with water for 15 minutes. Toxicity data are limited, so assume acute hazards and consult safety guidelines for bromoalkanes .

Advanced Research Questions

Q. What mechanistic insights explain the bromomethylation step in synthesizing this compound?

Bromomethylation typically proceeds via a radical mechanism. For example, NBS generates bromine radicals under UV light, abstracting a hydrogen atom from the methyl group to form a benzyl radical, which reacts with Br2_2 or NBS to yield the bromomethyl derivative. Competing pathways, such as over-bromination or electrophilic aromatic substitution, require careful control of reaction time and stoichiometry .

Q. How does the compound’s stability vary under different storage and reaction conditions?

  • Thermal Stability : Decomposition may occur above 100°C, releasing HBr.
  • Light Sensitivity : The bromomethyl group is prone to photolytic cleavage; store in amber vials at 2–8°C.
  • Solvent Compatibility : Stable in dichloromethane and acetonitrile but reacts with nucleophilic solvents (e.g., DMSO) .

Q. What strategies are effective for impurity profiling during pharmaceutical synthesis?

  • HPLC-PDA/MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate impurities. Detect brominated byproducts (e.g., dibromo derivatives) at 210–254 nm.
  • Quantitative NMR (qNMR) : Compare integration ratios of target compound signals against certified reference standards to quantify impurities .

Q. How is this compound utilized as an intermediate in drug development?

It serves as a key building block for:

  • Antimicrobial Agents : Pretomanid (a nitroimidazole antibiotic) impurities, where structural modifications at the bromomethyl position impact bioactivity.
  • Agrochemicals : Derivatives with trifluoromethoxy groups exhibit herbicidal activity, as seen in analogs like oxyfluorfen .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene

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